molecular formula C8H5Cl2F3O2 B1407698 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol CAS No. 1706458-54-9

3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol

Cat. No.: B1407698
CAS No.: 1706458-54-9
M. Wt: 261.02 g/mol
InChI Key: HIKXNIMFULQBRS-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol: is a chemical compound with the molecular formula C8H5Cl2F3O2 and a molecular weight of 261.03 g/mol . It is characterized by the presence of dichloro, trifluoromethoxy, and benzyl alcohol functional groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol typically involves the reaction of 3,4-dichloro-5-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like methanol or ethanol . The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to the corresponding alcohol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of halogenated benzyl alcohols on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its medicinal properties is ongoing .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new products. In biological systems, its halogenated and trifluoromethoxy groups may interact with molecular targets such as enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol is unique due to the presence of the benzyl alcohol group, which imparts different reactivity and solubility properties. The alcohol group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[3,4-dichloro-5-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKXNIMFULQBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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